molecular formula C14H24N2O5 B14860819 4-Carboxymethyl-2-isopropyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

4-Carboxymethyl-2-isopropyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14860819
M. Wt: 300.35 g/mol
InChI Key: ZPSRFZLTIBBJEF-UHFFFAOYSA-N
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Description

®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a piperazine ring substituted with carboxymethyl, isopropyl, and oxo groups. The tert-butyl ester group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Another method involves the use of tert-butyl hydroperoxide (TBHP) in the presence of a metal-free catalyst .

Industrial Production Methods

Industrial production of tert-butyl esters often employs the reaction of carboxylic acids with isobutene in the presence of concentrated sulfuric acid . This method is favored for its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, NH3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of ®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its ability to act as a protecting group for carboxylic acids. The tert-butyl ester group is stable under basic conditions but can be easily removed under acidic conditions, making it useful in multi-step synthesis . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific structure, which includes a piperazine ring and multiple functional groups. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection of carboxylic acids .

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3-propan-2-ylpiperazin-1-yl]acetic acid

InChI

InChI=1S/C14H24N2O5/c1-9(2)11-12(19)15(8-10(17)18)6-7-16(11)13(20)21-14(3,4)5/h9,11H,6-8H2,1-5H3,(H,17,18)

InChI Key

ZPSRFZLTIBBJEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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